molecular formula C8H7N B1282358 2-Ethynyl-3-methylpyridine CAS No. 30413-59-3

2-Ethynyl-3-methylpyridine

Cat. No. B1282358
CAS RN: 30413-59-3
M. Wt: 117.15 g/mol
InChI Key: RHZFYNCENJWVQW-UHFFFAOYSA-N
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Description

2-Ethynyl-3-methylpyridine is a compound that falls within the class of pyridines, which are heterocyclic aromatic organic compounds with the formula C5H5N. The specific structure of 2-ethynyl-3-methylpyridine is not directly discussed in the provided papers, but related compounds and their synthesis, molecular structure, and chemical reactions are extensively covered.

Synthesis Analysis

The synthesis of related pyridine compounds involves various methods, including domino reactions, palladium-catalyzed coupling, and Corey–Fuchs olefination. For instance, functionalized 2-aminohydropyridines and 2-pyridinones are synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles . Similarly, 2,4-substituted [1,8]naphthyridines are produced through Pd-catalyzed carbonylative coupling followed by a domino conjugate addition/annulation reaction . The synthesis of 5-ethynyl-2,2'-bipyridine, a compound structurally similar to 2-ethynyl-3-methylpyridine, is reported from 5-methyl-2,2'-bipyridine through a multistep process involving Corey–Fuchs olefination .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be influenced by substituents, as seen in the case of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, where the isopropyl groups exhibit a Janus effect, protecting the heteroatom sterically against electrophilic attack . The structure of 2-ethynyl-1-methylpyridinium salts is discussed in terms of mesomeric betaines and cumulene-type structures, with the anion polymerizing rapidly . X-ray data and spectroscopic measurements are used to analyze these structures.

Chemical Reactions Analysis

The chemical behavior of pyridine derivatives varies with their structure. For example, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine behaves as a weak nucleophilic base and can substitute nonnucleophilic bases in organic syntheses . The anion of 2-ethynyl-1-methylpyridinium salts is reactive, rapidly polymerizing, and forming palladium complexes . The reactivity of these compounds is crucial for their application in various chemical reactions and syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. For instance, the Janus effect observed in certain pyridine bases influences their nucleophilicity and reactivity . The formation of N-alkylpyridinium salts from the reaction of compound 3 with methylamine or ethylamine indicates the reactivity of these compounds towards amines . The crystal structure of a helical di-ruthenium(II) complex of a novel 6,6-ethynyl-linked bis(terpyridine) ligand shows distortion of the ethyne linkage, which could affect its physical properties .

Scientific Research Applications

Chemistry and Chemical Reactions

  • Allenylidenes and Mesomeric Betaines : 2-Ethynyl-1-methylpyridinium salts, related to 2-Ethynyl-3-methylpyridine, demonstrate rapid polymerization and can be represented as mesomeric betaines or cumulene-type structures. Their use in forming palladium complexes has been explored, highlighting their potential in complex chemical synthesis (Haindl et al., 2016).

  • Ortho-Ethynylation of Phenols : Catalyzed ortho-ethynylation of phenols, using compounds similar to 2-Ethynyl-3-methylpyridine, has shown high yields in various substituted phenols. This reaction, involving silylated chloroethyne and GaCl3, is pivotal in organic synthesis (Kobayashi et al., 2002).

  • Synthesis of Naphthyridines : A synthesis method using 3-(2-Amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones, which are related to 2-Ethynyl-3-methylpyridine, has been developed for producing [1,8]naphthyridines. This showcases its role in synthesizing complex heterocyclic compounds (Abbiati et al., 2002).

Material Science and Engineering

  • Photocatalysts : Alkyne-substituted photocatalysts, which include derivatives of 2-Ethynyl-3-methylpyridine, have been used in creating new complexes with properties like photocatalysis. This has implications in fields like solar energy conversion and environmental remediation (Davidson et al., 2015).

Biomedical Applications

  • Antimicrobial Activity : Complexes formed with 2-Amino-3-methylpyridine derivatives have shown considerable antimicrobial activity against certain bacteria and yeast strains. This suggests potential applications in the development of new antimicrobial agents (Abu-Youssef et al., 2010).

  • Molecular Diodes and Nano-Actuators : The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, related to 2-Ethynyl-3-methylpyridine, demonstrates charge-induced conformational switching. This makes it a candidate for use in molecular diodes and nano-actuators (Derosa et al., 2003).

  • Retinoprotective Effect : 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate, similar in structure to 2-Ethynyl-3-methylpyridine, has shown promise as a potential retinoprotector in a rat model of retinal ischemia-reperfusion. This suggests its potential use in ocular pharmacology (Peresypkina et al., 2020).

  • Improved Synthesis Processes : Advances in the synthesis of 3-Methylpyridine-N-oxide, a compound related to 2-Ethynyl-3-methylpyridine, have been made, demonstrating a safer and more efficient production process. This has industrial implications, especially in the production of insecticides (Sang et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethynyl-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-7(2)5-4-6-9-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZFYNCENJWVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539547
Record name 2-Ethynyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-3-methylpyridine

CAS RN

30413-59-3
Record name 2-Ethynyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-3-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Chowdhury, Y Dong, QH Chen… - Bioorganic & Medicinal …, 2008 - Elsevier
A group of 1-(aminosulfonylphenyl and methylsulfonylphenyl)-2-(pyridyl)acetylene regioisomers were designed such that a COX-2 SO 2 NH 2 pharmacophore was located at the para-…
Number of citations: 21 www.sciencedirect.com

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